molecular formula C8H5ClN2O3 B084899 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole CAS No. 13452-16-9

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Cat. No. B084899
CAS RN: 13452-16-9
M. Wt: 212.59 g/mol
InChI Key: HLNUPKJPTAHIEV-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C8H5ClN2O3 . It has a molecular weight of 212.59 g/mol . The IUPAC name for this compound is 5-chloro-2-methyl-6-nitro-1,3-benzoxazole .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is 1S/C8H5ClN2O3/c1-4-10-6-2-5 (9)7 (11 (12)13)3-8 (6)14-4/h2-3H,1H3 . The Canonical SMILES for this compound is CC1=NC2=CC (=C (C=C2O1) [N+] (=O) [O-])Cl .


Physical And Chemical Properties Analysis

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole has a boiling point of 147-149 . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has a topological polar surface area of 71.8 Ų . The compound is a solid-crystal at ambient temperature .

Scientific Research Applications

Basic Properties

“5-Chloro-2-methyl-6-nitro-1,3-benzoxazole” is a chemical compound with the molecular formula C8H5ClN2O3 and a molecular weight of 212.59 . It is a solid crystal at room temperature .

Proteomics Research

This compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Antifungal Activity

Benzoxazole derivatives, including “5-Chloro-2-methyl-6-nitro-1,3-benzoxazole”, have demonstrated antifungal activity . This suggests potential applications in the development of new antifungal drugs or treatments.

Antimicrobial Activity

The presence of electron-withdrawing groups in benzoxazole derivatives can improve their antimicrobial activity . This indicates that “5-Chloro-2-methyl-6-nitro-1,3-benzoxazole” could be studied for potential use in combating various microbial infections.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-methyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUPKJPTAHIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377454
Record name 5-chloro-2-methyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

CAS RN

13452-16-9
Record name 5-chloro-2-methyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (150 mL) was stirred mechanically and cooled in an ice/water bath. To this was gradually added 5-chloro-2-methylbenzoxazole (1), (75 g, 0.45 Moles), at such a rate that the temperature stayed at 30° C., over a 15–20 minute period. A solution of concentrated sulfuric acid (40 mL), and concentrated nitric acid (32 mL), was prepared and added drop by drop to the benzoxazole solution at such a rate that the temperature was maintained at approximately 20° C. When this acid solution had been added the cooling bath was removed and the mixture allowed to stir at room temperature for 1 hour. At the end of this period the solution was carefully poured onto ice with good stirring. Sufficient water was then added to get good mixing. The solid was filtered off, washed well with water followed by methanol and finally air dried. Yield 90.6 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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